molecular formula C25H20N4O3 B2735876 1-benzyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 896817-88-2

1-benzyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2735876
CAS No.: 896817-88-2
M. Wt: 424.46
InChI Key: IHEQDGHUUXFNHS-UHFFFAOYSA-N
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Description

1-Benzyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide derivative with a fused pyridopyrrolopyrimidine core. Its structure features a benzyl group at position 1, a 4-methoxyphenyl substituent on the carboxamide nitrogen, and a ketone at position 3. The compound is synthesized via a multi-step process involving condensation of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives with glycinate esters, followed by hydrolysis and coupling with aromatic amines using carbonyldiimidazole (CDI) . Key physicochemical properties include a molecular formula of C₂₆H₂₂N₄O₃ (molar mass: 438.48 g/mol) and a CAS registry number of 902034-99-5 .

Properties

IUPAC Name

6-benzyl-N-(4-methoxyphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3/c1-32-19-12-10-18(11-13-19)26-24(30)21-15-20-23(29(21)16-17-7-3-2-4-8-17)27-22-9-5-6-14-28(22)25(20)31/h2-15H,16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEQDGHUUXFNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a multi-ring structure that includes:

  • Pyrido-pyrrolo-pyrimidine framework : This arrangement contributes to its chemical reactivity and biological properties.
  • Functional groups : The presence of a benzyl group and a methoxy group enhances its interaction with biological targets.

The molecular formula is C22H22N4O2C_{22}H_{22}N_{4}O_{2} with a molecular weight of approximately 374.44 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in disease pathways.
  • Receptor Modulation : Its interactions with receptors suggest applications in treating conditions like cancer and inflammation.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit significant biological activities. Key findings include:

  • Antiviral Activity : In vitro studies demonstrated that several derivatives effectively inhibit viral replication, particularly against coronaviruses. For instance, certain derivatives showed over 90% inhibition of viral growth at specific concentrations without significant cytotoxicity on Vero cells .
  • Anticancer Properties : Similar compounds within the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine class have been studied for their anticancer effects. The structural features allow for interactions that may disrupt cancer cell proliferation .

Antiviral Efficacy

A study focused on the synthesis and evaluation of various derivatives of this compound highlighted its potential as a pan-coronavirus inhibitor. The derivatives were tested against COVID-19 in Vero cells, revealing potent antiviral activity with minimal cytotoxic effects .

Anticancer Research

Another investigation explored the anticancer properties of related compounds. Molecular docking studies indicated strong binding affinities to targets involved in cancer progression, suggesting that these compounds could serve as lead candidates for further development in cancer therapeutics .

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological ActivityReference
This compoundBenzyl and methoxy substitutionsAntiviral, anticancer
7-Methyl-4-oxo-pyrido[1,2-a]pyrrolo[2,3-d]pyrimidineLacks benzyl groupAnticancer
N-(2-methoxyphenyl)-carboxamide derivativesContains carboxamide groupEnzyme inhibition

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity
Research indicates that compounds similar to 1-benzyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exhibit antimicrobial properties. For instance, derivatives of this compound have shown effective inhibition against various bacterial strains such as Staphylococcus aureus and Salmonella typhi. The minimum inhibitory concentration (MIC) values for these compounds often align with or exceed those of standard antibiotics like cefotaxime .

2. Anticancer Potential
The compound has been evaluated for its cytotoxic effects against several cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. Studies have demonstrated that certain derivatives possess significant cytotoxicity, with IC50_{50} values indicating potent activity comparable to established chemotherapeutics like doxorubicin. Structure-activity relationship (SAR) studies suggest that modifications to the side chains can enhance anticancer efficacy .

3. Anti-inflammatory Effects
Preliminary investigations have also explored the anti-inflammatory potential of this compound class. By targeting specific inflammatory pathways, these compounds may serve as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in mediating inflammatory responses .

Synthesis and Reaction Mechanisms

The synthesis of this compound involves various chemical reactions that allow for the introduction of functional groups essential for biological activity. Key reactions include:

  • Condensation Reactions: These are used to form the core dihydropyrido-pyrrolo-pyrimidine structure.
  • Functionalization: The introduction of methoxy and benzyl groups enhances solubility and biological activity.

Case Study 1: Antimicrobial Evaluation

A study conducted on derivatives of this compound revealed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The derivatives were tested using the disc diffusion method, with results indicating significant zones of inhibition comparable to standard antibiotics.

CompoundMIC (μmol/L)Bacterial Strain
Compound A6Bacillus subtilis
Compound B8Salmonella typhi
Compound C12Chlamydia pneumonia

Case Study 2: Anticancer Activity

In vitro studies assessing the cytotoxicity of various derivatives against cancer cell lines demonstrated that certain modifications led to enhanced potency.

CompoundIC50_{50} (μmol/L)Cancer Cell Line
Compound D3.61NCI-H460
Compound E3.14HepG2
Compound F4.20HCT-116

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group and oxo functionality in the molecule are susceptible to hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : The amide bond can hydrolyze to yield carboxylic acid and aniline derivatives. In related compounds, refluxing with 6M HCl at 110°C for 12 hours cleaved the amide bond with >80% efficiency.

  • Basic Hydrolysis : The oxo group at position 4 may undergo keto-enol tautomerism, influencing reactivity in alkaline environments.

Example Reaction Pathway :

Amide+H2OH+or OHCarboxylic Acid+Amine Derivative\text{Amide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{Carboxylic Acid} + \text{Amine Derivative}

Oxidation and Reduction

The oxo group and aromatic systems participate in redox reactions:

Reaction TypeConditionsProductYield (%)Source
Oxidation KMnO₄/H₂SO₄Carboxylic acid at position 465–75
Reduction H₂/Pd-CSaturation of pyrrolo ring50–60
  • Selective reduction of the pyrrolo ring (e.g., using catalytic hydrogenation) preserves the pyrimidine core while modifying bioactivity .

Nucleophilic Substitution

The benzyl and methoxyphenyl groups undergo substitution reactions:

  • Benzyl Halogenation : Treatment with SOCl₂ converts the oxo group to a chloro derivative, enabling further functionalization.

  • Methoxyphenyl Demethylation : BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl group, enhancing solubility .

Mechanistic Insight :

Ar-OCH3+BBr3Ar-OH+CH3BBr2\text{Ar-OCH}_3 + \text{BBr}_3 \rightarrow \text{Ar-OH} + \text{CH}_3\text{BBr}_2

Cycloaddition and Ring-Opening

The fused pyrido-pyrrolo-pyrimidine system participates in cycloaddition reactions:

  • Diels-Alder Reactions : The electron-deficient pyrimidine ring acts as a dienophile, forming hexacyclic adducts under thermal conditions .

  • Ring-Opening : Strong nucleophiles (e.g., Grignard reagents) attack the pyrrolo nitrogen, leading to ring scission and formation of linear intermediates.

Amide Alkylation/Acylation

The secondary amide reacts with alkyl halides or acyl chlorides:

  • N-Alkylation : Using NaH and CH₃I in DMF introduces methyl groups to the amide nitrogen .

  • Acylation : Acetic anhydride acetylates free amine groups (if generated via hydrolysis).

Methoxy Group Reactions

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the methoxyphenyl ring.

  • Sulfonation : SO₃/H₂SO₄ yields sulfonic acid derivatives for solubility enhancement .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition between the pyrido and pyrrolo rings, forming bridged bicyclic structures. This reactivity is solvent-dependent, with acetonitrile favoring dimerization.

Catalytic Cross-Couplings

The methoxyphenyl group participates in Suzuki-Miyaura couplings:

SubstrateCatalystProductYield (%)
Aryl boronic acidPd(PPh₃)₄Biaryl derivative70–85

This reaction expands the molecule’s aromatic system, tuning electronic properties for drug design .

Thermal Degradation

At temperatures >200°C, the compound undergoes retro-Diels-Alder decomposition, yielding pyridine and pyrrole fragments. Thermogravimetric analysis (TGA) shows 95% mass loss by 250°C.

Biological Activity and Reactivity

  • Enzyme Inhibition : The oxo group chelates metal ions in enzyme active sites (e.g., kinases), while the methoxyphenyl group enhances hydrophobic interactions.

  • Metabolic Reactions : Cytochrome P450 oxidizes the benzyl group to a hydroxylated metabolite, as observed in vitro .

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs. Methyl Substituents : Methoxy groups (e.g., 4-methoxyphenyl) enhance solubility but may reduce membrane permeability compared to methyl groups (e.g., 4-methylphenyl) .
  • Positional Methylation: Methyl groups at position 7 (vs.
  • N-Aryl Modifications : Bulky aryl groups (e.g., 4-isopropylphenyl) introduce steric effects, while smaller substituents (e.g., 4-methylbenzyl) favor π-stacking interactions .

Key Observations :

  • CDI coupling consistently achieves moderate-to-high yields (50–75%) for carboxamide formation .
  • Alkylation steps (e.g., introducing methoxypropyl) require optimized stoichiometry to avoid byproducts .

Physicochemical and Spectral Data

Comparative analysis of spectral properties (1H NMR, 13C NMR, LCMS) reveals trends in electronic environments:

  • 1H NMR : Signals for the 4-methoxyphenyl group (δ 3.8–4.0 ppm for OCH₃) are distinct from methyl groups (δ 2.3–2.5 ppm) in analogs .
  • 13C NMR : The ketone carbonyl (C-4) resonates at δ 170–175 ppm, while carboxamide carbonyls appear at δ 165–168 ppm .
  • Melting Points: Compounds with polar substituents (e.g., methoxypropyl) exhibit lower melting points (180–200°C) compared to nonpolar analogs (220–240°C) .

Q & A

Q. Q: What is a validated synthetic route for preparing 1-benzyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide?

A: A general procedure involves condensation of 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-benzylglycinate in methanol under triethylamine catalysis. The intermediate aldehyde is treated with sodium methoxide, followed by acidification to yield the carboxylic acid derivative. Subsequent coupling with 4-methoxyaniline via carbodiimide-mediated amidation produces the target compound. Reaction optimization (e.g., solvent choice, temperature) is critical to achieving yields >50% .

Q. Q: How can researchers confirm the structural integrity of this compound post-synthesis?

A: Use a combination of:

  • 1^1H NMR : Key signals include aromatic protons (δ 6.8–8.8 ppm), methyl/methoxy groups (δ 2.3–3.8 ppm), and a broad OH peak (δ ~12.9 ppm) for intermediates.
  • Mass spectrometry (CI) : Validate molecular weight (e.g., [M+H]+ at m/z 258.0 for related analogs).
  • Elemental analysis : Confirm C, H, N composition (e.g., C 60.7%, H 4.3%, N 16.3% for similar scaffolds) .

Advanced Synthesis & Optimization

Q. Q: What strategies improve yield in the cyclization step of pyrido-pyrrolo-pyrimidine cores?

A: Key factors:

  • Base selection : Sodium methoxide in methanol ensures efficient cyclization at 50–60°C.
  • Reaction time : 0.5–1 hr heating minimizes decomposition of sensitive intermediates.
  • Purification : Acidification (pH <7) precipitates the product, reducing losses during extraction .

Q. Q: How does the benzyl group influence synthetic challenges compared to other substituents?

A: The benzyl group may sterically hinder amidation steps. Mitigation strategies:

  • Use coupling agents like HATU for better activation.
  • Increase reaction time (24–48 hrs) for bulky substituents.
  • Monitor by TLC to confirm completion .

Biological Activity & Mechanisms

Q. Q: What preclinical models are suitable for evaluating this compound’s analgesic activity?

A: The "acetic acid writhing" model in rodents is standard. Dose-dependent inhibition of writhing episodes (e.g., 10–50 mg/kg) indicates activity. Compare to bioisosteric analogs (e.g., 4-hydroxyquinolin-2-ones) to assess scaffold-specific effects .

Q. Q: Are there contradictions in reported bioactivity data for similar pyrido-pyrrolo-pyrimidines?

A: Yes. Some studies report uniform activity across analogs (e.g., all N-benzyl derivatives showing similar ED50_{50}), while others note sharp SAR variations. This may arise from differences in assay conditions (e.g., cell lines, endpoint measurements) or pharmacokinetic properties (e.g., solubility, metabolic stability). Validate using orthogonal assays (e.g., thermal hyperalgesia models) .

Data Analysis & Experimental Design

Q. Q: How should researchers resolve discrepancies in NMR spectra for pyrido-pyrrolo-pyrimidine derivatives?

A: Discrepancies (e.g., aromatic proton shifts) often stem from:

  • Solvent effects : DMSO-d6 vs. CDCl3 alters chemical shifts.
  • Tautomerism : Keto-enol equilibria in the 4-oxo group can broaden signals. Use variable-temperature NMR to identify dynamic processes .

Q. Q: What statistical approaches optimize reaction conditions for scale-up?

A: Apply Design of Experiments (DoE) :

  • Screen variables (temperature, catalyst loading, solvent ratio) via fractional factorial design.
  • Use response surface methodology (RSM) to maximize yield and purity.
  • Validate robustness using center-point replicates .

Mechanistic & Computational Insights

Q. Q: What computational tools predict the binding mode of this compound to kinase targets?

A: Molecular docking (AutoDock Vina, Schrödinger) paired with MD simulations (GROMACS) can model interactions with ATP-binding pockets. Key parameters:

  • Docking score : Prioritize poses with hydrogen bonds to hinge regions (e.g., Glu91 in p38 MAPK).
  • MM-PBSA : Calculate binding free energy to rank derivatives .

Q. Q: How does the 4-methoxyphenyl group influence pharmacokinetic properties?

A: The methoxy group:

  • Lipophilicity : Increases logP, enhancing membrane permeability but risking CYP3A4-mediated metabolism.
  • Metabolic stability : Use microsomal assays (human liver microsomes) to assess oxidative demethylation rates. Compare to fluoro or chloro analogs .

Advanced Analytical Challenges

Q. Q: How can researchers differentiate polymorphic forms of this compound?

A: Techniques include:

  • PXRD : Distinct diffraction patterns for crystalline vs. amorphous forms.
  • DSC : Melting point variations (>5°C) indicate polymorphism.
  • Solid-state NMR : Resolve differences in hydrogen bonding .

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